6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine
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Overview
Description
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-chloro-4-phenylquinazoline-2-amine with quinoxalin-5-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation and survival of cancer cells. Additionally, it may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell division .
Comparison with Similar Compounds
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another anticancer agent that targets EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. This structural uniqueness provides opportunities for the development of new therapeutic agents with distinct mechanisms of action.
Properties
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6/c24-17-9-10-19-18(13-17)21(15-5-2-1-3-6-15)29-23(28-19)30-27-14-16-7-4-8-20-22(16)26-12-11-25-20/h1-14H,(H,28,29,30)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSUNDXGTWJQB-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=C5C(=CC=C4)N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=C5C(=CC=C4)N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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